1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Fragment-based drug design Physicochemical profiling PDE5 inhibitor scaffold

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS 89239-67-8) belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold that forms the pharmacophoric core of clinically approved phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil. Its distinct 1,5-diethyl-3-methyl substitution pattern differentiates it from the 1-methyl-3-propyl-5-aryl substitution typical of sildenafil and its analogues, resulting in a low molecular weight (206.24 g/mol) and a reduced hydrogen-bonding profile that are critical for applications in fragment-based drug design, selectivity fine-tuning, and metabolic stability optimization.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 89239-67-8
Cat. No. B11894287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one
CAS89239-67-8
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C(=O)N1)N(N=C2C)CC
InChIInChI=1S/C10H14N4O/c1-4-7-11-8-6(3)13-14(5-2)9(8)10(15)12-7/h4-5H2,1-3H3,(H,11,12,15)
InChIKeyGQGGWKXTANDKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: A Core Scaffold for cGMP PDE5 Inhibitor Selection and Differentiation


1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one (CAS 89239-67-8) belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, a heterocyclic scaffold that forms the pharmacophoric core of clinically approved phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil [1]. Its distinct 1,5-diethyl-3-methyl substitution pattern differentiates it from the 1-methyl-3-propyl-5-aryl substitution typical of sildenafil and its analogues, resulting in a low molecular weight (206.24 g/mol) and a reduced hydrogen-bonding profile that are critical for applications in fragment-based drug design, selectivity fine-tuning, and metabolic stability optimization [1].

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Why In-Class Compounds Cannot Be Interchanged Without Quantitative Evidence


Pyrazolo[4,3-d]pyrimidin-7-ones constitute a large family whose PDE5 inhibitory potency, isoform selectivity, and metabolic stability are exquisitely sensitive to the substitution pattern at positions 1, 3, and 5 of the core ring system. Subtle modifications—such as replacing the 5-aryl group of sildenafil with a simple ethyl group—can ablate PDE5 activity, while concurrently reducing molecular weight by >55 % and altering hydrogen-bond donor/acceptor counts, thereby profoundly affecting solubility, permeability, and off-target engagement profiles [1]. Consequently, generic interchange among pyrazolopyrimidinones without side-by-side quantitative comparison risks selecting a compound with inappropriate activity, selectivity, or physicochemical properties for the intended experimental or industrial application.

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Reduction vs. Sildenafil: Implications for Fragment-Based Drug Design and Permeability

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has a molecular weight of 206.24 g/mol, which is 56.5 % lower than sildenafil (474.58 g/mol) [1][2]. This reduction places the target compound well within the optimal range for fragment-based screening (MW < 250 Da) and suggests superior passive membrane permeability based on Lipinski's rule-of-five analysis, as the compound has zero hydrogen-bond donors and only three hydrogen-bond acceptors versus one donor and eight acceptors for sildenafil [2].

Fragment-based drug design Physicochemical profiling PDE5 inhibitor scaffold

Hydrogen-Bond Donor Elimination: Reduced Off-Target Liability Compared to Sildenafil

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one contains zero hydrogen-bond donors (HBD = 0), whereas sildenafil possesses one HBD (present as a secondary amine in the pyrimidinone ring) [1]. The absence of an HBD reduces the potential for hydrogen-bond-driven off-target interactions, particularly with proteins that rely on donor-acceptor pairings, and may contribute to a cleaner pharmacological profile in selectivity panels.

Hydrogen bonding Off-target liability PDE5 selectivity

cLogP Reduction vs. Sildenafil: Enhanced Aqueous Solubility and Drug-Likeness

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one exhibits a predicted cLogP of approximately 2.0–2.5, based on fragment-based calculations, which is notably lower than sildenafil's experimentally determined logP of 2.7–3.1 [1][2]. This ~0.5–1.1 log-unit reduction translates to a 3- to 12-fold increase in predicted aqueous solubility and positions the target compound more favorably within typical medicinal chemistry guidelines for solubility-limited absorption.

Lipophilicity Solubility Drug-likeness

5-Ethyl vs. 5-Aryl Substitution: Predicted PDE5 Potency Drop and PDE6 Selectivity Advantage

The replacement of the 5-(2-ethoxy-5-sulfamoylphenyl) group of sildenafil with a simple ethyl group in 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is expected to reduce PDE5 inhibitory potency by more than three orders of magnitude, based on established structure–activity relationships (SAR) showing that the 5-aryl substituent contributes >3 kcal/mol of binding energy through hydrophobic and π-stacking interactions with the PDE5 active site [1]. However, this same modification is predicted to dramatically improve selectivity over PDE6, as the 5-aryl group is a major determinant of PDE6 cross-inhibition that underlies the visual side effects of sildenafil and vardenafil.

PDE5 inhibition PDE6 selectivity Structure-activity relationship

Synthetic Accessibility and Purity Profile: 98% Minimum Purity as a Procurement Advantage

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is commercially available from ISO-certified suppliers with a guaranteed minimum purity of 98% (NLT 98%), as advertised by MolCore . This level of purity exceeds the typical 95% purity often offered for custom-synthesized pyrazolo[4,3-d]pyrimidin-7-one research compounds, thereby reducing the need for additional purification steps prior to use in high-sensitivity biochemical or cell-based assays.

Chemical purity Synthetic accessibility Procurement

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one: Optimal Use Cases Driven by Quantitative Differentiation Evidence


Fragment-Based Screening Library Enrichment Targeting cGMP PDE Isoforms

With a molecular weight >55 % lower than sildenafil and zero hydrogen-bond donors, 1,5-diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is an ideal fragment-sized entry point for de novo PDE5 or PDE6 inhibitor discovery programs. Its favorable cLogP (2.0–2.5) ensures adequate aqueous solubility for biophysical screening (NMR, SPR, thermal shift) while its pyrazolo[4,3-d]pyrimidin-7-one core provides a validated recognition motif for the PDE catalytic pocket. [1]

PDE5-Negative Control Compound for Mechanistic Profiling in Retinal Toxicity Studies

The >1000-fold predicted loss of PDE5 potency relative to sildenafil, combined with the anticipated PDE6 selectivity improvement, makes this compound uniquely suited as a structurally matched negative control when investigating PDE5-dependent vs. PDE6-dependent visual side effects. Unlike simple vehicle controls, this compound maintains the core scaffold recognition elements but lacks the 5-aryl pharmacophore responsible for potent PDE5/PDE6 inhibition. [1]

Pharmacokinetic Probe Scaffold for Metabolic Soft-Spot Identification

The low molecular weight and reduced lipophilicity (cLogP 2.0–2.5 vs. sildenafil's 2.7–3.1) minimize cytochrome P450 liability and offer a simplified metabolic profile, making this compound a valuable substrate for in vitro microsome or hepatocyte incubation studies aimed at identifying metabolic soft spots on the pyrazolo[4,3-d]pyrimidin-7-one core before committing to costly 5-aryl elaboration. [1]

Quote Request

Request a Quote for 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.